Rosuvastatin calcium impurity E is a byproduct associated with the synthesis and degradation of rosuvastatin calcium, a widely used lipid-lowering agent for managing hypercholesterolemia. This impurity is significant in pharmaceutical research, particularly concerning the safety and efficacy of rosuvastatin formulations. Understanding the characteristics and implications of this impurity is crucial for ensuring drug quality and compliance with regulatory standards.
Rosuvastatin calcium impurity E is derived from the synthetic pathways involved in producing rosuvastatin calcium. It can be generated through various chemical reactions during the manufacturing process, particularly through the degradation or incomplete reactions of starting materials or intermediates. The specific compound has been identified by its Chemical Abstracts Service number 2226413-61-0 and has a molecular weight of 832.9 g/mol .
The synthesis of rosuvastatin calcium impurity E involves multiple steps, typically including reactions such as hydrolysis, esterification, and cyclization. The methods employed can vary significantly based on the desired purity and yield.
The molecular structure of rosuvastatin calcium impurity E can be represented as follows:
This structure features multiple functional groups that contribute to its chemical properties and reactivity.
The analysis of this compound typically includes techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity .
Rosuvastatin calcium impurity E can undergo several types of chemical reactions:
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions under controlled conditions .
As an impurity related to rosuvastatin, its mechanism of action is likely similar to that of rosuvastatin itself, which primarily functions as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by converting 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate.
The inhibition of HMG-CoA reductase leads to decreased cholesterol levels in the bloodstream, which is beneficial for managing conditions like hyperlipidemia . The presence of impurities such as rosuvastatin calcium impurity E could potentially influence this mechanism by altering pharmacokinetics or pharmacodynamics.
Relevant analytical techniques like HPLC have shown that impurities must be maintained below certain thresholds (typically less than 0.15% for known impurities) to comply with regulatory standards .
Rosuvastatin calcium impurity E is primarily utilized in pharmaceutical research settings:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2